molecular formula C8H4F2N2S B2903223 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole CAS No. 2176070-00-9

4-(3,5-Difluorophenyl)-1,2,3-thiadiazole

Cat. No.: B2903223
CAS No.: 2176070-00-9
M. Wt: 198.19
InChI Key: POYPVAIXQNAWRZ-UHFFFAOYSA-N
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Description

Significance of 1,2,3-Thiadiazole (B1210528) Scaffolds in Modern Organic Synthesis and Beyond

The 1,2,3-thiadiazole moiety is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms. This structural motif is not merely a synthetic curiosity but serves as a versatile building block in the construction of more complex molecules and as a key pharmacophore in a range of biologically active compounds. isres.orgrsc.org The synthesis of the 1,2,3-thiadiazole ring is most classically achieved through the Hurd-Mori synthesis, which involves the reaction of a hydrazone derivative with thionyl chloride. wikipedia.orgmdpi.comnih.gov This and other synthetic methodologies have made a wide array of substituted 1,2,3-thiadiazoles accessible for further investigation. isres.org

Beyond their role as synthetic intermediates, 1,2,3-thiadiazoles are recognized for their broad spectrum of biological activities. These compounds have been reported to exhibit a diverse range of pharmacological properties, making them attractive scaffolds for drug discovery programs. nih.govsysrevpharm.org

Table 1: Reported Biological Activities of 1,2,3-Thiadiazole Derivatives

Biological Activity Description
Anticancer Derivatives have shown cytotoxicity against various cancer cell lines, including human cervical carcinoma (HeLa) and osteosarcoma (U2OS) cells. nih.gov
Antiviral Certain 1,2,3-thiadiazole hybrids have demonstrated potential as antiviral agents. mdpi.com
Antifungal The scaffold is present in molecules investigated for their fungicidal properties. mdpi.com
Insecticidal Some derivatives have been explored for their potential use in agriculture as insecticides.

| Plant Activators | Certain bicyclic 1,2,3-thiadiazoles are being investigated as inducers of systemic acquired resistance (SAR) in plants. nih.gov |

The reactivity of the 1,2,3-thiadiazole ring also contributes to its significance. For instance, it can undergo ring-cleavage reactions to generate other valuable heterocyclic systems, further expanding its synthetic utility.

The Profound Role of Fluorination in Modulating Molecular Properties and Driving Research Interest in Heterocyclic Systems

The introduction of fluorine into organic molecules, a strategy known as fluorination, has become a powerful tool in medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter the physicochemical and biological properties of a parent compound.

In the context of drug design, fluorination can lead to:

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

Increased Lipophilicity: The substitution of hydrogen with fluorine often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

Modulation of pKa: The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's solubility and its interaction with biological targets.

Improved Binding Affinity: Fluorine atoms can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.

The strategic placement of fluorine on a heterocyclic ring, such as the phenyl group in 4-(3,5-difluorophenyl)-1,2,3-thiadiazole, is a common tactic to fine-tune the molecule's properties for a specific application. The 3,5-difluoro substitution pattern is of particular interest as it can significantly alter the electronic nature of the phenyl ring.

Overview of Current Research Trajectories and Challenges for Fluorinated Thiadiazole Derivatives

Current research on fluorinated thiadiazole derivatives is largely driven by the quest for new therapeutic agents with improved efficacy and pharmacokinetic profiles. The combination of the biologically active thiadiazole core with the property-enhancing effects of fluorine presents a promising avenue for the development of novel drugs.

One of the primary research trajectories is the synthesis and biological evaluation of new libraries of fluorinated thiadiazoles against a wide range of diseases. For instance, fluorinated 1,3,4-thiadiazole (B1197879) derivatives have been investigated for their anticancer and anti-tuberculosis activities. nih.gov While specific research on this compound is not extensively documented in publicly available literature, the principles guiding the study of other fluorinated thiadiazoles are directly applicable.

A significant challenge in this field is the development of efficient and regioselective methods for the synthesis of fluorinated heterocyclic compounds. The introduction of fluorine atoms can be technically demanding and may require specialized reagents and reaction conditions. Overcoming these synthetic hurdles is crucial for the widespread exploration of this class of compounds.

Another challenge lies in the detailed elucidation of the structure-activity relationships (SAR) of fluorinated thiadiazoles. Understanding how the position and number of fluorine substituents influence biological activity is key to the rational design of more potent and selective molecules. While computational modeling can aid in predicting these effects, empirical data from the synthesis and testing of compounds like this compound are indispensable.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,5-difluorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2S/c9-6-1-5(2-7(10)3-6)8-4-13-12-11-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYPVAIXQNAWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CSN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3,5 Difluorophenyl 1,2,3 Thiadiazole

Foundational Approaches to the 1,2,3-Thiadiazole (B1210528) Ring System

The construction of the 1,2,3-thiadiazole heterocycle is a well-documented area of organic synthesis. isres.org Several named reactions provide the basis for the formation of this ring system, each with distinct precursors and mechanisms. researchgate.net These methods include the Hurd-Mori synthesis, the Pechmann synthesis, and the Wolff synthesis, among other cyclization strategies. isres.org

Hurd-Mori Synthesis: Classical Cyclization of Hydrazones with Thionyl Chloride

The Hurd-Mori synthesis is a widely utilized and convenient method for preparing 1,2,3-thiadiazoles. wikipedia.orgdatapdf.com This reaction involves the cyclization of hydrazone derivatives, which contain an α-methylene group, using thionyl chloride (SOCl₂). thieme-connect.de The hydrazones are typically derived from ketones or aldehydes and are substituted at the N2-position with an electron-withdrawing group, such as acyl, tosyl, or carbamoyl groups. mdpi.come-bookshelf.de

The reaction proceeds through the treatment of the appropriate hydrazone with thionyl chloride. mdpi.com For instance, ketones with aryl or alkyl substituents can be reacted with semicarbazide to form semicarbazones, which then undergo cyclization in the presence of excess thionyl chloride to yield the corresponding 1,2,3-thiadiazole. mdpi.com The presence of an electron-withdrawing group on the precursor's nitrogen atom is significant for a successful cyclization. nih.gov While the classical approach uses thionyl chloride, other reagents like sulfur dichloride (SCl₂) have also been employed and, in some cases, provide higher yields. thieme-connect.de

Pechmann Synthesis: Cycloaddition of Diazoalkanes to Carbon-Sulfur Bonds

The Pechmann synthesis represents another classical route to the 1,2,3-thiadiazole core, involving the cycloaddition of diazoalkanes to a carbon-sulfur double bond (C=S). researchgate.net This 1,3-dipolar cycloaddition is typically carried out between a diazo compound, such as diazomethane, and an isothiocyanate. researchgate.net

This method is particularly effective for synthesizing 5-amino-1,2,3-thiadiazole derivatives. The reaction of diazomethane with an isothiocyanate, for example, leads to the formation of the corresponding N-substituted-1,2,3-thiadiazol-5-amine. researchgate.net

Wolff Synthesis: Heterocyclization of α-Diazo Thiocarbonyl Compounds

The Wolff synthesis is a foundational method that involves the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.net In this approach, an α-diazothiocarbonyl intermediate undergoes a 1,5-electrocyclization to form the 1,2,3-thiadiazole ring. nih.gov

Typically, the synthesis starts with an α-diazo carbonyl compound which is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to generate the unstable α-diazo thiocarbonyl intermediate. thieme-connect.denih.gov This intermediate spontaneously cyclizes to afford the 1,2,3-thiadiazole product. nih.gov The accessibility of α-diazo carbonyl compounds has made this a versatile method for producing various substituted 1,2,3-thiadiazoles. thieme-connect.de

Other Cyclization and Heterocyclization Strategies for Thiadiazole Cores

Beyond the primary named reactions, several other strategies have been developed to synthesize the 1,2,3-thiadiazole ring. Many of these are considered improvements or variations of the Hurd-Mori reaction. organic-chemistry.org One notable modern approach involves the reaction of N-tosylhydrazones with elemental sulfur. mdpi.comorganic-chemistry.org

Table 1: Summary of Foundational Synthetic Methodologies for 1,2,3-Thiadiazoles

Synthesis Name Starting Materials Key Reagents/Conditions Product Type Key Features
Hurd-Mori Hydrazones (with α-methylene group) Thionyl chloride (SOCl₂) or Sulfur dichloride (SCl₂) Mono- and di-substituted 1,2,3-thiadiazoles Versatile and widely used classical method. wikipedia.orgdatapdf.com
Pechmann Diazoalkanes, Isothiocyanates 1,3-dipolar cycloaddition 5-Amino-1,2,3-thiadiazoles Forms C-S and N-N bonds in one step. researchgate.net
Wolff α-Diazo carbonyl compounds Thionating agents (e.g., Lawesson's reagent) Substituted 1,2,3-thiadiazoles Proceeds via an α-diazo thiocarbonyl intermediate. researchgate.netthieme-connect.de
Modern Hurd-Mori Variations N-Tosylhydrazones, Elemental Sulfur Catalysts like I₂/DMSO or TBAI 4-Aryl-1,2,3-thiadiazoles Metal-free, often one-pot, high step-economy. organic-chemistry.orgnih.gov

Strategies for Regiospecific Introduction of the Fluorinated Phenyl Moiety

To synthesize the specific target compound, 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole, the synthetic strategy must ensure the correct placement of the 3,5-difluorophenyl group at the C4 position of the thiadiazole ring. This is achieved by employing a starting material that already contains this specific aryl moiety.

Employment of 3,5-Difluorophenyl-Containing Building Blocks in Cyclization Reactions

The most direct and common strategy for preparing this compound is to begin with a building block that incorporates the 3,5-difluorophenyl group. A logical precursor is 3,5-difluoroacetophenone.

This ketone can be converted into a suitable hydrazone, which then serves as the substrate for a cyclization reaction. For example, using a modern variation of the Hurd-Mori synthesis, 3,5-difluoroacetophenone can be reacted directly in a one-pot synthesis with p-toluenesulfonyl hydrazide (TsNHNH₂) and elemental sulfur, catalyzed by iodine in DMSO, to yield the desired this compound. nih.gov This approach is efficient as it allows for the direct use of the ketone without needing to isolate the intermediate N-tosylhydrazone. nih.gov

Table 2: Exemplar Synthesis of this compound

Reactant 1 Reactant 2 Reactant 3 Catalyst/Solvent Conditions Product
3,5-Difluoroacetophenone p-Toluenesulfonyl hydrazide Elemental Sulfur I₂ / DMSO 100 °C, 5 h This compound

This table represents a specific application of the one-pot synthesis method described by Gu et al. (2020) for aryl ketones. nih.gov

Post-Cyclization Functionalization and Cross-Coupling Methodologies at the 4-Position

While direct synthesis often establishes the 4-(3,5-Difluorophenyl) substituent, post-cyclization functionalization provides an alternative and versatile route to this and other 4-aryl-1,2,3-thiadiazoles. This approach typically involves the synthesis of a 4-halo-1,2,3-thiadiazole intermediate, which can then undergo palladium-catalyzed cross-coupling reactions to introduce the desired aryl group.

Suzuki-Miyaura and Stille Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which utilizes a boronic acid or ester, and the Stille coupling, which employs an organostannane reagent, are particularly effective. To synthesize this compound via this strategy, a 4-bromo- or 4-iodo-1,2,3-thiadiazole precursor would be reacted with (3,5-difluorophenyl)boronic acid (in a Suzuki reaction) or a corresponding stannane derivative (in a Stille reaction).

The reactivity of aryl halides in these couplings generally follows the trend I > Br >> Cl. bu.edu.eg The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For instance, catalysts like Pd(PPh₃)₄ and ligands such as XPhos are often employed. nih.gov

Further functionalization can also occur at the C5 position of the this compound ring. Due to the electron-deficient nature of the 1,2,3-thiadiazole ring, the C5 position is susceptible to certain electrophilic and nucleophilic attacks, although these reactions are less common and often require specific activation. isres.orgnih.gov For example, halogenation at the C5 position can be achieved under specific conditions, creating a handle for subsequent cross-coupling reactions to introduce additional substituents. nih.gov

Considerations of Fluorine-Induced Reactivity and Selectivity in Synthetic Design

The presence of two fluorine atoms on the phenyl ring at the meta-positions significantly influences the reactivity and selectivity of synthetic routes leading to this compound. Fluorine is a highly electronegative atom, and its presence imparts distinct electronic properties to the molecule.

Influence on Cyclization Reactions:

In the context of the Hurd-Mori synthesis, the starting material would be the hydrazone of 3',5'-difluoroacetophenone. The electron-withdrawing nature of the difluorophenyl group can impact the cyclization step. Research on related systems has shown that electron-withdrawing groups on the precursor can affect the success and yield of the Hurd-Mori reaction. nih.gov Specifically, such groups can influence the basicity of the nitrogen atoms and the stability of intermediates, potentially facilitating the ring-closure process. nih.gov This electronic effect can lead to superior yields compared to precursors bearing electron-donating groups. nih.gov

Influence on Cross-Coupling Reactions:

When employing a post-cyclization strategy, the electronic properties of the 3,5-difluorophenyl group are also a key consideration. In Suzuki-Miyaura reactions, polyfluorophenylboronic acids can be challenging coupling partners due to a tendency to deboronate under basic conditions. lmaleidykla.lt However, specialized catalyst systems and carefully controlled reaction conditions can overcome these challenges, enabling efficient coupling. lmaleidykla.lt The electron-withdrawing fluorine atoms increase the electrophilicity of the boronic acid's ipso-carbon, potentially affecting the transmetalation step in the catalytic cycle. nih.govmdpi.com

The difluorophenyl moiety also affects the reactivity of the final this compound molecule. The strong inductive effect of the fluorine atoms withdraws electron density from the thiadiazole ring, influencing its stability, polarity, and potential for further functionalization.

Advanced Synthetic Techniques and Optimization for Efficiency and Sustainability

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. The synthesis of this compound can benefit significantly from these advanced techniques, which often lead to shorter reaction times, higher yields, and reduced waste.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. nih.gov

The Hurd-Mori reaction and related cyclizations for forming the 1,2,3-thiadiazole ring are well-suited for microwave assistance. smolecule.comnih.gov For example, the cyclization of a Schiff base precursor, derived from a hydrazide, with thionyl chloride can be completed in minutes under microwave irradiation, whereas conventional methods might require several hours. mdpi.com This acceleration is attributed to the efficient and uniform heating of the polar reagents and solvents by the microwave energy.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiadiazole Derivatives
Reaction StepConventional Method (Time)Microwave Method (Time)Yield ImprovementReference
Hydrazone CyclizationSeveral hours2-15 minutesOften significant smolecule.commdpi.comnih.gov
Multi-step synthesis of triazole-thiadiazolesHours to days15 minutes at 90°CHigh yields achieved mdpi.com

Green chemistry principles encourage the reduction or elimination of hazardous solvents. Solvent-free, or solid-phase, synthesis offers a significant advantage in this regard. These reactions are often carried out by grinding the reactants together, sometimes with a catalytic amount of a solid support or reagent. researchgate.net

For the synthesis of 4-aryl-1,2,3-thiadiazoles, solvent-free conditions can be applied to multi-component reactions. For instance, the reaction of ketones, p-toluenesulfonyl hydrazide, and a sulfur source can be performed under solvent-free grinding conditions, offering high efficiency and a simple work-up procedure. researchgate.net The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) in combination with microwave irradiation also represents a greener approach.

Multi-component reactions (MCRs) and cascade (or tandem) reactions are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, or where a molecule undergoes a series of intramolecular transformations without the isolation of intermediates. These approaches enhance synthetic efficiency by reducing the number of separate reaction and purification steps, thereby saving time, reagents, and solvents.

A one-pot, three-component synthesis of 4-aryl-1,2,3-thiadiazoles can be achieved by reacting an aryl ketone (e.g., 3',5'-difluoroacetophenone), N-tosylhydrazine, and elemental sulfur in the presence of a catalyst. nih.govresearchgate.net This cascade process involves the in-situ formation of the N-tosylhydrazone, followed by its cyclization with sulfur to yield the final thiadiazole product. nih.gov

Table 2: Examples of Multi-component/Cascade Reactions for 4-Aryl-1,2,3-Thiadiazole Synthesis
ReactantsCatalyst/ReagentKey FeaturesReference
Aryl Ketone, Tosylhydrazine, Elemental SulfurI₂/DMSOOne-pot, good yields, broad substrate scope nih.govresearchgate.net
Enaminones, Tosylhydrazine, Elemental SulfurI₂/DMSOCross-coupling cyclization for 5-acyl-1,2,3-thiadiazoles mdpi.com
Chlorinated Ketones, Tosylhydrazine, Sulfur ReagentBasic mediumFacile route to disubstituted 1,2,3-thiadiazoles mdpi.com

The development of catalytic methods, particularly those avoiding transition metals, is a key goal in sustainable synthesis. For the construction of 4-aryl-1,2,3-thiadiazoles, several metal-free catalytic approaches have been reported.

A notable example is the reaction between N-tosylhydrazones and elemental sulfur catalyzed by tetrabutylammonium iodide (TBAI). mdpi.comorganic-chemistry.org This method serves as a practical and improved alternative to the classical Hurd-Mori reaction, proceeding in good yields without the need for a metal catalyst. organic-chemistry.org Another approach utilizes molecular iodine (I₂) in dimethyl sulfoxide (DMSO), where DMSO acts as both the solvent and a co-oxidant. nih.govresearchgate.net This system effectively catalyzes the cyclization of N-tosylhydrazones with sulfur. nih.gov These transition-metal-free methods are advantageous as they avoid the cost, toxicity, and potential for product contamination associated with heavy metals.

Achieving Regioselectivity and Stereoselectivity in 4-Aryl-1,2,3-thiadiazole Construction

Regioselectivity is a critical consideration in the synthesis of substituted 1,2,3-thiadiazoles, as it dictates the precise positioning of the aryl group on the heterocyclic core (e.g., at the C4 versus the C5 position). The stereoselectivity of the ring construction is generally not a factor, as the resulting 1,2,3-thiadiazole ring is aromatic and planar. However, the retention of stereochemistry in substituents attached to the precursors can be relevant.

Several synthetic protocols have been developed to ensure high regioselectivity in the formation of 4-aryl-1,2,3-thiadiazoles.

Hurd-Mori Synthesis: The Hurd-Mori reaction is a classical and widely used method for synthesizing 1,2,3-thiadiazoles. wikipedia.org It involves the cyclization of hydrazones, typically N-acyl or N-tosylhydrazones, with thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The reaction mechanism generally leads to a specific regioisomer. For instance, the reaction of a ketone-derived semicarbazone with thionyl chloride typically yields a 4-substituted or 4,5-disubstituted 1,2,3-thiadiazole. mdpi.com Investigations into the Hurd-Mori reaction for forming bicyclic 1,2,3-thiadiazoles have also been conducted to understand the regiochemical outcomes. wikipedia.org The success and yield of this cyclization can be highly dependent on the nature of substituents on the starting materials. nih.gov

Cyclization of N-Tosylhydrazones: Modern variations often employ N-tosylhydrazones as stable, readily available, and highly reactive precursors for synthesizing 4-aryl-1,2,3-thiadiazoles. isres.org These methods offer excellent regioselectivity. One notable approach involves an iodine/DMSO catalyzed selective cyclization of N-tosylhydrazones with elemental sulfur. researchgate.netresearchgate.net This reaction proceeds without the need for an external oxidant, as DMSO serves as both the solvent and the oxidant to regenerate the iodine catalyst. researchgate.net This one-pot synthesis from an aryl ketone, tosylhydrazide, and sulfur provides the 4-aryl-1,2,3-thiadiazole product with high selectivity. researchgate.net By adjusting reaction conditions and sulfur sources, different derivatives can be selectively constructed. isres.orgresearchgate.net For example, selective transformations of 2-(p-toluenesulfonyl)-N-tosylhydrazones can yield either 4-aryl-1,2,3-thiadiazoles or 4-aryl-5-tosyl-1,2,3-thiadiazoles. isres.org

Solvent-Base Controlled Synthesis: The choice of solvent and base can completely switch the regiochemical outcome of a reaction. In a transition-metal-free synthesis using 2-cyanothioacetamides and sulfonyl azides, the reaction conditions dictate the final product. nih.gov In the presence of a base in an aprotic solvent, 5-amino-4-cyano-1,2,3-thiadiazoles are formed exclusively. nih.gov This demonstrates how reaction parameters can be tuned to achieve a single regioisomer.

The table below summarizes key methodologies for achieving regioselectivity in the synthesis of 4-aryl-1,2,3-thiadiazoles.

Method Precursors Reagents/Conditions Outcome Reference
Hurd-Mori SynthesisKetone-derived semicarbazones or N-acylhydrazonesThionyl chloride (SOCl₂)Regioselective formation of 4-substituted or 4,5-disubstituted 1,2,3-thiadiazoles. wikipedia.orgmdpi.com
Iodine-Catalyzed CyclizationN-Tosylhydrazones and elemental sulfurIodine (catalyst), DMSO (solvent/oxidant)Highly regioselective synthesis of 4-aryl-1,2,3-thiadiazoles. researchgate.netresearchgate.net
Condition-Dependent Cyclization2-(p-toluenesulfonyl)-N-tosylhydrazonesDifferent sulfur sources, adjusted conditionsSelective construction of 4-aryl-1,2,3-thiadiazoles or 4-aryl-5-tosyl-1,2,3-thiadiazoles. isres.org
Solvent-Base Controlled Synthesis2-Cyanothioacetamides and sulfonyl azidesBase, aprotic solventExclusive formation of 5-amino-4-cyano-1,2,3-thiadiazoles. nih.gov

Advanced Characterization and Spectroscopic Analysis of 4 3,5 Difluorophenyl 1,2,3 Thiadiazole

High-Resolution Structural Elucidation Techniques

High-resolution techniques are fundamental to establishing the precise chemical structure of the molecule, from its atomic composition and connectivity to its three-dimensional arrangement in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H, ¹³C, ¹⁹F, and 2D NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 4-(3,5-difluorophenyl)-1,2,3-thiadiazole in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra, complemented by 2D NMR techniques, allows for the complete assignment of all magnetic nuclei.

The ¹H NMR spectrum is characterized by signals corresponding to the protons of the difluorophenyl ring and the lone proton on the thiadiazole ring. The proton on the C5 of the thiadiazole ring is expected to appear as a singlet in a distinct region of the spectrum. The protons on the difluorophenyl ring will exhibit characteristic splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at the C4 position of the phenyl ring would appear as a triplet, while the protons at the C2 and C6 positions would appear as a doublet of doublets.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum will show distinct signals for the two carbons of the thiadiazole ring and the six carbons of the difluorophenyl ring. The carbon atoms directly bonded to fluorine will show large coupling constants (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. mdpi.com The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atoms and the heterocyclic ring. dergipark.org.tr

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms on the aromatic ring. mdpi.com

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H Phenyl C2-H, C6-H: ~7.5-7.8 Doublet of doublets J(H,H) and J(H,F)
Phenyl C4-H: ~7.0-7.3 Triplet J(H,F)
Thiadiazole C5-H: ~8.5-9.0 Singlet
¹³C Phenyl C1: ~135-140 Triplet ²J(C,F)
Phenyl C2, C6: ~110-115 Doublet ²J(C,F)
Phenyl C3, C5: ~160-165 Doublet of triplets ¹J(C,F)
Phenyl C4: ~105-110 Triplet J(C,F)
Thiadiazole C4: ~150-155 Singlet
Thiadiazole C5: ~120-125 Singlet

Note: The data in this table are predicted values based on typical chemical shifts for similar structural motifs and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular mass of this compound, which in turn confirms its elemental composition. lmaleidykla.lt Using techniques like electrospray ionization (ESI), the exact mass of the molecular ion ([M+H]⁺ or [M]⁺) can be measured with high accuracy. nih.govmdpi.com This experimental value is then compared to the calculated theoretical mass based on the molecular formula (C₈H₄F₂N₂S), providing unequivocal confirmation of the compound's identity. rsc.org The fragmentation pattern observed in the mass spectrum can also offer additional structural information. nih.gov

Table 2: HRMS Data for this compound

Molecular Formula Calculated Mass (m/z) Ion Type
C₈H₄F₂N₂S 198.0063 [M]⁺

Note: The calculated mass is based on the most abundant isotopes of the constituent elements.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles within the molecule. nih.gov Furthermore, it elucidates the intermolecular interactions, such as hydrogen bonds and π-stacking, that dictate the crystal packing. figshare.com For this compound, this analysis would confirm the planarity of the thiadiazole and difluorophenyl rings and describe their relative orientation. researchgate.net

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound. rsc.org The IR spectrum would display absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C-N, N=N, and C-S bonds within the heterocyclic and aromatic rings. The C-F stretching vibrations of the difluorophenyl group are also expected to give rise to strong absorption bands in the fingerprint region. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3050-3150
C=C Aromatic Ring Stretch 1580-1620
C=N Stretch (Thiadiazole) 1450-1550
C-F Stretch 1100-1350

Note: These are typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The conjugation between the 1,2,3-thiadiazole (B1210528) ring and the 3,5-difluorophenyl ring influences the position and intensity of these absorption maxima (λ_max). dergipark.org.trresearchgate.net Analysis of the spectrum helps in understanding the extent of electronic delocalization within the molecule.

Table 4: Expected UV-Vis Absorption Data for this compound

Solvent λ_max (nm) Type of Transition
Ethanol/Methanol ~250-280 π → π*

Note: The absorption maxima can vary depending on the solvent used.

Computational Chemistry and Theoretical Investigations of 4 3,5 Difluorophenyl 1,2,3 Thiadiazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying heterocyclic compounds. nih.govresearchgate.net It provides a robust framework for calculating the electronic structure and predicting the reactivity of molecules like 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole. By approximating the many-electron wavefunction, DFT methods can accurately model molecular properties, offering a balance between computational cost and accuracy. These calculations are instrumental in elucidating the fundamental aspects of the molecule's stability and chemical behavior.

A foundational step in any computational analysis is geometry optimization, which seeks to identify the most stable three-dimensional arrangement of atoms in a molecule—its ground-state geometry. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation.

A key structural feature is the rotational barrier around the single bond connecting the phenyl and thiadiazole rings. Conformational analysis reveals the energy landscape associated with this rotation, identifying the most energetically favorable orientation. It is expected that the molecule adopts a largely planar or near-planar conformation to maximize π-system conjugation, though some torsional twisting may be present to alleviate minor steric hindrance. DFT calculations, often using a basis set like B3LYP/6-311++G(d,p), can predict these parameters with high fidelity, providing a structural model that aligns well with experimental data from techniques like X-ray crystallography. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Note: The following data is illustrative, based on typical values for similar heterocyclic systems, as specific experimental data for this compound is not available.

ParameterValueParameterValue
Bond Lengths (Å)Bond Angles (°)
C-S1.715C-S-N95.1
S-N1.698S-N-N112.5
N-N1.295N-N-C115.3
C(ring)-C(phenyl)1.475C(ring)-C(phenyl)-C120.5
C-F1.350C-C-F118.0
Dihedral Angle (°)
Thiadiazole-Phenyl~15-25

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). pku.edu.cn

Table 2: Calculated Frontier Molecular Orbital Properties Note: The values presented are representative for fluorinated heterocyclic compounds.

ParameterEnergy (eV)Description
EHOMO-7.25Indicates electron-donating ability.
ELUMO-1.80Indicates electron-accepting ability.
Energy Gap (ΔE)5.45Correlates with chemical stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored according to the electrostatic potential: red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions denote positive potential (electron-poor areas) and are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map is expected to show significant negative potential (red) localized around the highly electronegative nitrogen atoms of the thiadiazole ring and the fluorine atoms on the phenyl ring. These areas represent the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the phenyl ring, indicating them as sites for potential nucleophilic interaction.

Local reactivity is assessed using Fukui functions, which identify the most reactive sites within a molecule. researchgate.net The Fukui function f(r) indicates the change in electron density at a specific point when an electron is added or removed.

f+(r) : Indicates the propensity of a site for nucleophilic attack (electron acceptance).

f-(r) : Indicates the propensity of a site for electrophilic attack (electron donation).

For this compound, Fukui analysis would likely identify the nitrogen atoms of the thiadiazole ring as primary sites for electrophilic attack (high f- values), while certain carbon atoms on the rings might be more susceptible to nucleophilic attack (high f+ values).

Table 3: Global Reactivity Descriptors Note: These values are calculated from the illustrative HOMO and LUMO energies in Table 2.

DescriptorFormulaValue (eV)
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.525
Chemical Hardness (η)(ELUMO - EHOMO) / 22.725
Global Softness (S)1 / (2η)0.183
Electrophilicity Index (ω)μ2 / (2η)3.756

Quantum Chemical Calculations for Spectroscopic Property Prediction and Experimental Validation

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental results for validation. nih.govnih.gov Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax) and oscillator strengths corresponding to electronic transitions, often between the HOMO and LUMO.

Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra). By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. Comparing the calculated frequencies with those from experimental FT-IR or Raman spectroscopy helps to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. A good correlation between theoretical and experimental spectra provides strong evidence for the validity of the computed geometry. nih.gov

Advanced Computational Modeling Approaches for Understanding Fluorine Effects on Heterocyclic Systems

The presence of fluorine atoms significantly alters the physicochemical and biological properties of organic molecules. researchgate.netresearchgate.net Advanced computational models are employed to understand these "fluorine effects" on heterocyclic systems like this compound.

Computational studies can quantify how the two fluorine atoms on the phenyl ring influence the molecule in several ways:

Electronic Effects : Fluorine is the most electronegative element, and its presence causes a strong inductive electron-withdrawing effect. This alters the electron density across the entire molecule, impacting the acidity/basicity of nearby functional groups and modifying the electrostatic potential map. nih.gov

Reactivity Modulation : The electron-withdrawing nature of fluorine atoms can make the attached phenyl ring more electron-deficient, influencing its susceptibility to nucleophilic aromatic substitution and altering the reactivity of the connected thiadiazole ring. These effects can be modeled by analyzing changes in orbital energies and charge distributions. nih.gov

Chemical Reactivity and Transformation Pathways of 4 3,5 Difluorophenyl 1,2,3 Thiadiazole

Intrinsic Ring Reactivity of the 1,2,3-Thiadiazole (B1210528) Core

The reactivity of the 1,2,3-thiadiazole ring is a subject of broad interest in heterocyclic chemistry. However, specific studies on 4-(3,5-Difluorophenyl)-1,2,3-thiadiazole are conspicuously absent.

Ring-Opening Reactions and Fragmentation Mechanisms

Generally, 1,2,3-thiadiazoles are known to undergo ring-opening reactions, often initiated by thermal or photochemical stimuli. researchgate.net This process typically involves the extrusion of a molecule of nitrogen (N₂) to form transient, reactive intermediates like thiirenes or thioketenes. researchgate.net The fragmentation pathways of protonated 1,2,3-thiadiazoles have also been studied, with the primary fragmentation often involving the loss of N₂. researchgate.net However, no specific studies detailing the fragmentation mechanism or the nature of the intermediates for this compound have been published.

Stability and Decomposition Pathways under Various Conditions

The stability of the 1,2,3-thiadiazole ring is influenced by its substituents. Aryl-substituted 1,2,3-thiadiazoles can decompose under mild basic conditions. researchgate.net The electron-withdrawing nature of the difluorophenyl group would be expected to influence the stability and decomposition pathways of the target molecule, but without experimental data, any discussion remains speculative. The thermal and photochemical decomposition of 1,2,3-thiadiazoles is a known route to reactive intermediates, but specific conditions and products for the 3,5-difluorophenyl derivative have not been documented. researchgate.net

Rearrangement Reactions Involving the 1,2,3-Thiadiazole Ring System

Rearrangement reactions are a key feature of 1,2,3-thiadiazole chemistry, providing pathways to other heterocyclic systems. researchgate.net

Isomerization Pathways, Including to 5-Mercapto-1,2,3-triazoles

A well-known rearrangement of certain substituted 1,2,3-thiadiazoles is the Dimroth-type rearrangement, which can lead to the formation of 1,2,3-triazoles. For instance, 5-amino-1,2,3-thiadiazoles can rearrange to form 5-mercapto-1,2,3-triazoles. rsc.org This isomerization is a common transformation for this class of compounds. researchgate.net However, there is no available research that demonstrates or investigates this specific isomerization pathway for this compound.

Mechanistic Investigations of Thermal and Photochemical Transformations

The mechanisms of thermal and photochemical transformations of 1,2,3-thiadiazoles have been a subject of considerable study, often involving the loss of dinitrogen to generate thioketenes. researchgate.net Photochemical studies on 4-phenyl-1,2,3-thiadiazole (B1662399) have shown the formation of thiirene (B1235720) and thioketene (B13734457) species. It is plausible that this compound would follow a similar pathway, but the electronic effects of the fluorine atoms on the phenyl ring could alter the kinetics and stability of the intermediates. No specific mechanistic investigations for this compound have been reported.

Regioselective Substitution and Functionalization at Peripheral Positions of the Thiadiazole Core

The functionalization of pre-formed 1,2,3-thiadiazole rings allows for the synthesis of a variety of derivatives. researchgate.net However, the regioselectivity of such reactions is highly dependent on the existing substituents. For this compound, the primary sites for substitution would be the C5 position of the thiadiazole ring and the available positions on the phenyl ring. The directing effects of the thiadiazole ring and the fluorine atoms would govern the outcome of electrophilic aromatic substitution on the phenyl ring. No studies on the regioselective substitution or functionalization of this compound are available in the current literature.

Electronic and Steric Influence of the 3,5-Difluorophenyl Moiety on Reaction Selectivity and Rate

The reactivity of the 1,2,3-thiadiazole ring, particularly in transition-metal-catalyzed reactions, is profoundly influenced by the electronic and steric nature of its substituents. The 3,5-difluorophenyl group at the C4 position of the thiadiazole core introduces distinct electronic and steric characteristics that significantly modulate reaction pathways, influencing both the rate of reaction and the selectivity of product formation.

Electronic Influence

The 3,5-difluorophenyl moiety is characterized by the presence of two fluorine atoms, which are highly electronegative. This results in a strong electron-withdrawing inductive effect (-I effect) on the thiadiazole ring. This electronic perturbation has significant consequences for reactions where the electronic density of the thiadiazole ring is critical.

A key transformation of 1,2,3-thiadiazoles is the rhodium-catalyzed denitrogenative transannulation reaction with alkynes to form substituted thiophenes. Systematic studies on related 4-aryl-1,2,3-thiadiazoles have shown that the electronic nature of the aryl substituent dramatically affects both reactivity and regioselectivity. researchgate.net Although research specifically detailing the 4-(3,5-difluorophenyl) derivative is limited, well-established principles allow for a clear prediction of its behavior.

The electron-withdrawing nature of the 3,5-difluorophenyl group decreases the electron density of the thiadiazole ring. This deactivation generally leads to a slower reaction rate in electrophilic aromatic substitution-type processes. msu.edu Conversely, in reactions involving nucleophilic attack or those proceeding through intermediates stabilized by electron-withdrawing groups, the reaction rate may be enhanced.

In the context of Rh(I)-catalyzed transannulation, the electronic properties of the C4-substituent have a remarkable effect on the regioselectivity of the resulting thiophene (B33073) products. researchgate.net The reaction of a 4-aryl-1,2,3-thiadiazole with an alkyne like phenylacetylene (B144264) can yield two different regioisomers. Studies have demonstrated that aryl groups with strong electron-withdrawing characteristics favor the formation of 2,3,5-substituted thiophenes over their 2,3,4-substituted counterparts. researchgate.net This selectivity is attributed to the influence of the substituent on the stability of key intermediates in the catalytic cycle. Therefore, it is predicted that the reaction of this compound would predominantly yield the 2,3,5-trisubstituted thiophene regioisomer.

The following interactive table summarizes the expected influence of the electronic properties of various C4-aryl substituents on the regioselectivity of rhodium-catalyzed transannulation reactions, positioning the 3,5-difluorophenyl group among other archetypal substituents.

C4-Aryl SubstituentElectronic EffectPredicted Major Product (Regioisomer)Predicted Reaction Rate (Relative)
4-MethoxyphenylStrongly Electron-Donating (+M > -I)2,3,4-Trisubstituted ThiopheneFast
PhenylNeutral/Weakly WithdrawingMixture, favoring 2,3,4-isomerModerate
4-ChlorophenylElectron-Withdrawing (-I > +M)Mixture, favoring 2,3,5-isomerSlow
3,5-DifluorophenylStrongly Electron-Withdrawing (-I)2,3,5-Trisubstituted ThiopheneSlow
4-NitrophenylStrongly Electron-Withdrawing (-I, -M)Predominantly 2,3,5-Trisubstituted ThiopheneVery Slow

This table is based on established trends in the reactivity of substituted 4-aryl-1,2,3-thiadiazoles. researchgate.net The data for the 3,5-difluorophenyl substituent is a prediction based on its strong inductive electron-withdrawing properties.

Steric Influence

Steric effects arise from the spatial arrangement of atoms and can hinder chemical reactions by physically impeding the approach of reagents. wikipedia.orgscribd.com The introduction of two fluorine atoms at the meta-positions of the phenyl ring in this compound increases its steric bulk compared to an unsubstituted phenyl group.

This increased steric hindrance can affect the reaction rate by slowing the approach of the catalyst or other reactants to the thiadiazole core. numberanalytics.com For instance, in the formation of the initial rhodium-thiadiazole complex during transannulation, significant steric clash between the ligands on the metal center and a bulky C4-substituent could raise the activation energy of the reaction, thereby decreasing its rate. nih.gov

Furthermore, steric bulk can also play a role in reaction selectivity. While electronic effects are often the dominant factor in determining regioselectivity in the aforementioned transannulation, pronounced steric hindrance could potentially influence the orientation of the reactants within the catalytic complex, further favoring the formation of the less sterically crowded product isomer. The interplay between steric and electronic effects is a critical aspect of modern organic chemistry, dictating the outcomes of many complex transformations. wikipedia.org

Applications in Advanced Chemical Research and Methodological Development

Role as a Versatile Building Block in Complex Organic Synthesis

4-(3,5-Difluorophenyl)-1,2,3-thiadiazole is a key building block in the field of complex organic synthesis. researchgate.netresearchgate.net Its reactivity allows for the generation of various important chemical entities.

The 1,2,3-thiadiazole (B1210528) ring system is known to be a precursor for the formation of alkynes through thermal or photochemical extrusion of dinitrogen and sulfur. This property makes this compound a useful starting material for synthesizing substituted alkynes, which are themselves versatile intermediates in organic chemistry. nih.govnih.gov

Furthermore, the thiadiazole ring can be transformed into other heterocyclic systems. nih.govnih.gov These transformations often involve ring-opening and subsequent recyclization reactions, providing access to a diverse range of heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. nih.govnih.gov The presence of the 3,5-difluorophenyl group can influence the reactivity and properties of the resulting heterocyclic compounds.

The reactivity of the 1,2,3-thiadiazole moiety also lends itself to the construction of more complex molecular architectures, such as fused and polycyclic ring systems. nih.gov These intricate structures are often found in biologically active natural products and functional organic materials. The difluorophenyl substituent can play a role in directing the regioselectivity of these cyclization reactions and can impart unique electronic properties to the final polycyclic system.

Contributions to Materials Science and Organic Electronics

The electronic characteristics of this compound, particularly the electron-withdrawing nature of the difluorophenyl group and the inherent properties of the thiadiazole ring, make it a compound of interest in materials science and organic electronics. mdpi.commdpi.com

Fluorinated aromatic compounds are of significant interest in the design of π-conjugated systems for optoelectronic applications. nih.govresearchgate.net The introduction of fluorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comnih.gov The this compound unit can be incorporated into larger conjugated polymers or small molecules to fine-tune their electronic and photophysical properties. mdpi.com

Table of Optoelectronic Properties of Related π-Conjugated Systems:

Material ClassKey FeaturesPotential Applications
Fluorinated Poly(p-phenylenevinylene)sEnhanced electron affinity, improved stabilityOLEDs, OPVs
Thiazolo[5,4-d]thiazole-based polymersElectron deficient, high oxidative stability, planar structureOrganic Electronics
Benzothiadiazole-containing copolymersDonor-acceptor structure, tunable bandgapOPVs, OLEDs, OFETs

This table provides a general overview of related material classes and their properties; specific values for systems containing this compound would require dedicated experimental investigation.

The development of advanced functional organic materials often relies on the precise control of molecular structure to achieve desired properties like efficient charge transport. nih.gov The rigid and planar nature of the thiadiazole ring, combined with the electronic influence of the difluorophenyl group, can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors. nih.govrsc.org Researchers are exploring the incorporation of such fluorinated thiadiazole derivatives into materials for applications in organic field-effect transistors (OFETs) and other electronic devices.

Thiadiazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys. aspur.rsworldscientific.comjmaterenvironsci.commdpi.comnih.gov The lone pairs of electrons on the nitrogen and sulfur atoms of the thiadiazole ring can coordinate with the metal surface, forming a protective film that inhibits the corrosion process. aspur.rsjmaterenvironsci.com The 3,5-difluorophenyl substituent in this compound can influence the electronic properties of the thiadiazole ring, potentially enhancing its adsorption onto the metal surface and improving its corrosion inhibition efficiency. aspur.rs

Fundamental studies in this area often involve electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the inhibition efficiency and elucidate the mechanism of inhibition. aspur.rsmdpi.com Quantum chemical calculations are also employed to correlate the molecular structure of the inhibitor with its performance. worldscientific.com

Table of Corrosion Inhibition Data for Thiadiazole Derivatives on Mild Steel in Acidic Media:

InhibitorConcentrationInhibition Efficiency (%)Adsorption Isotherm
2-amino-5-methyl-1,3,4-thiadiazole200 ppm92.5Langmuir
2,5-bis(4-aminophenyl)-1,3,4-thiadiazole100 ppm95.8Langmuir
5-(4-pyridyl)-1,3,4-thiadiazole-2-thiol5 mM98.2Langmuir

This table presents representative data for other thiadiazole derivatives to illustrate the general effectiveness of this class of compounds as corrosion inhibitors. The specific performance of this compound would require experimental determination.

Development of Advanced Chemical Probes and Reagents

The 1,2,3-thiadiazole heterocycle is a valuable scaffold in medicinal chemistry and chemical biology. nih.govmdpi.comisres.org Its derivatives have been explored for a wide range of biological activities, which is often a prerequisite for the development of chemical probes to study biological systems. mdpi.comisres.org The incorporation of a difluorophenyl moiety can further enhance the properties of the molecule, making it a suitable candidate for probe development. For instance, fluorine atoms can improve metabolic stability, membrane permeability, and binding affinity to biological targets through specific fluorine-protein interactions.

The general synthetic accessibility of 1,2,3-thiadiazoles allows for the introduction of various functional groups, which is a key requirement for transforming a bioactive molecule into a chemical probe. isres.org These functional groups can include reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification Site Type of Modification Purpose in Chemical Probe Design Potential Reporter/Functional Group
5-position of thiadiazole ringIntroduction of a linkerAllows for attachment of a reporter group without disrupting core structureAlkyl chain, polyethylene (B3416737) glycol (PEG)
Phenyl ringSubstitution with a reactive groupEnables covalent modification of the biological targetAzide, alkyne (for click chemistry), electrophilic warhead
Phenyl ringIntroduction of a photo-activatable groupFor photo-affinity labeling to identify target proteinsDiazirine, benzophenone
5-position of thiadiazole ringAttachment of a fluorophoreFor fluorescence-based detection and imagingFluorescein, rhodamine, BODIPY

The development of chemical probes based on the this compound scaffold would involve a systematic medicinal chemistry effort. This would begin with the synthesis of a library of analogues to establish structure-activity relationships against a specific biological target. Once a potent and selective ligand is identified, it can be further functionalized with the appropriate linker and reporter or reactive group to generate the final chemical probe. The resulting probe could then be used in a variety of applications, including target identification, validation, and imaging in cells and organisms.

While the current body of research does not explicitly detail the use of this compound as a chemical probe, its structural features and the known versatility of the thiadiazole scaffold provide a strong rationale for its future exploration in this area of chemical biology.

Future Perspectives and Emerging Research Areas

Advancements in Chemo- and Regioselective Synthesis Methods for Complex Fluorinated 1,2,3-Thiadiazoles

The synthesis of 1,2,3-thiadiazoles has traditionally relied on methods like the Hurd-Mori synthesis, which involves the reaction of hydrazones with thionyl chloride. wikipedia.org While effective, these methods can sometimes lack the precision required for the synthesis of complex, highly functionalized molecules. Future research will likely focus on the development of more sophisticated chemo- and regioselective synthetic strategies.

One promising avenue is the use of transition-metal-free synthetic approaches. For instance, iodine-catalyzed cyclization reactions of N-tosylhydrazones with a sulfur source have been developed for the synthesis of 4-aryl-1,2,3-thiadiazoles. researchgate.netisres.org Refining these methods to accommodate a wider range of functional groups and to control the regioselectivity in unsymmetrical precursors will be a key area of investigation. This could involve the use of novel catalysts or directing groups to guide the cyclization process.

Furthermore, the development of one-pot and multicomponent reactions will be crucial for improving the efficiency and sustainability of synthesizing complex fluorinated 1,2,3-thiadiazoles. researchgate.net These approaches minimize waste and purification steps, making the synthesis more environmentally friendly and cost-effective. The exploration of novel fluorinating reagents and strategies for the late-stage fluorination of pre-existing 1,2,3-thiadiazole (B1210528) scaffolds will also be a significant area of research, allowing for the rapid generation of diverse libraries of fluorinated compounds. rsc.org

Table 1: Comparison of Synthetic Methods for 1,2,3-Thiadiazoles

Method Description Advantages Limitations
Hurd-Mori Synthesis Reaction of hydrazones with thionyl chloride. wikipedia.org General applicability. mdpi.com Can require harsh conditions.
Iodine-Catalyzed Cyclization Cyclization of N-tosylhydrazones with a sulfur source. researchgate.netisres.org Mild, oxidant-free conditions. researchgate.net Substrate scope may be limited.
Multicomponent Reactions One-pot synthesis from multiple starting materials. High efficiency, atom economy. Optimization can be complex.

| Late-Stage Fluorination | Introduction of fluorine in the final steps of synthesis. | Rapid access to diverse analogues. | Can be challenging to achieve selectivity. rsc.org |

In-depth Mechanistic Studies of Novel Rearrangements and Unconventional Transformation Pathways

The 1,2,3-thiadiazole ring is known to undergo a variety of rearrangements and transformations, often initiated by heat, light, or treatment with a base. researchgate.net These reactions can lead to the formation of other heterocyclic systems or reactive intermediates. A deeper understanding of the mechanisms governing these transformations is essential for harnessing their synthetic potential.

Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these reaction pathways. For example, density functional theory (DFT) calculations can be used to model transition states and reaction intermediates, providing insights into the factors that control the regioselectivity and stereoselectivity of rearrangements. researchgate.net This knowledge can then be used to design new reactions and to predict the outcomes of transformations involving novel fluorinated 1,2,3-thiadiazoles.

Of particular interest are the unconventional transformation pathways that may be accessed due to the presence of the 3,5-difluorophenyl group. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties of the thiadiazole ring, potentially leading to novel reactivity patterns that are not observed in their non-fluorinated counterparts.

Elucidating Rational Design Principles for Tailoring Properties of New Fluorinated Heterocyclic Scaffolds

Future research will focus on establishing clear structure-property relationships for fluorinated heterocyclic scaffolds. This will involve the systematic synthesis of analogues of 4-(3,5-difluorophenyl)-1,2,3-thiadiazole with varying substitution patterns and the subsequent evaluation of their properties. google.com This data can then be used to develop predictive models that can guide the design of new compounds with tailored characteristics. For instance, understanding how the position and number of fluorine atoms affect a molecule's interaction with a specific protein could enable the design of more potent and selective drug candidates. nih.gov

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Computational Chemistry, and Materials Science

The complex challenges in modern science often require a multidisciplinary approach. The study of this compound is no exception. The synergy between synthetic organic chemistry, computational chemistry, and materials science will be crucial for unlocking the full potential of this and related compounds.

Computational chemistry can be used to predict the properties of yet-to-be-synthesized molecules, guiding synthetic efforts towards the most promising targets. interdisciplinarymeeting.cz For example, quantum chemical calculations can predict electronic properties, which are relevant for applications in organic electronics. Synthetic chemists can then use this information to design and synthesize materials with optimized performance.

In the realm of materials science, fluorinated heterocycles are being explored for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The unique electronic properties conferred by the fluorine atoms can lead to improved device performance. The collaboration between synthetic chemists who can create these novel materials and materials scientists who can fabricate and test devices will be essential for progress in this area.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Automated Synthesis Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic chemistry. ijsetpub.com These technologies have the potential to significantly accelerate the discovery and development of new molecules and reactions. jetir.org

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(3,5-difluorophenyl)-1,2,3-thiadiazole derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted thioamides and halogenated precursors. For example, refluxing with glacial acetic acid as a catalyst in absolute ethanol (4–6 hours) under nitrogen atmosphere ensures high yields . Sodium metabisulfite can be added to stabilize intermediates during cyclization . Pressure reduction post-reaction aids in solvent evaporation and product isolation .

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹⁹F/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regiochemistry and fluorine substitution patterns. Melting point analysis (e.g., 116–117°C for analogous thiazoles) provides preliminary purity validation . IR spectroscopy can verify the presence of thiadiazole ring vibrations (C-S stretching at ~650 cm⁻¹) .

Q. What initial biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HeLa or MCF-7) and tubulin polymerization inhibition studies. Structure-activity relationship (SAR) data from analogous 1,2,3-thiadiazoles indicate IC₅₀ values in the nanomolar range for potent derivatives . Include comparative controls like combretastatin A-4 (CA-4) for anti-tubulin activity .

Advanced Research Questions

Q. How do substituent variations on the thiadiazole core influence bioactivity?

  • Methodological Answer : Systematic SAR studies show that electron-withdrawing groups (e.g., 3,5-difluorophenyl) enhance tubulin binding by modulating electron density. For example, 4-(3,4,5-trimethoxyphenyl)-5-(3-hydroxy-4-methoxy)-1,2,3-thiadiazole demonstrated 10-fold higher cytotoxicity than CA-4 due to optimized hydrophobic interactions . Computational docking (e.g., AutoDock Vina) can predict binding poses at the colchicine site .

Q. How should researchers resolve contradictions in cytotoxicity data across studies?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines and validate via orthogonal assays (e.g., apoptosis markers like Annexin V). For example, compound 12 in showed low toxicity in normal cells but high efficacy in cancer lines, suggesting selective targeting . Cross-reference with pharmacokinetic parameters (e.g., LogP) to assess membrane permeability .

Q. What mechanistic insights exist for its anti-tubulin activity?

  • Methodological Answer : Competitive binding assays and electron microscopy confirm that 1,2,3-thiadiazoles disrupt microtubule dynamics by occupying the β-tubulin subunit’s colchicine pocket. Fluorescence polarization assays using purified tubulin (e.g., bovine brain tubulin) quantify inhibition efficacy, with IC₅₀ values correlating with cytotoxicity .

Q. What strategies mitigate off-target effects in in vivo models?

  • Methodological Answer : Prodrug approaches (e.g., phosphate esters) improve solubility and reduce hepatic toxicity. In vivo studies on murine models should include toxicity profiling (ALT/AST levels, histopathology). highlights compound 12’s low toxicity in normal cells, suggesting a favorable therapeutic index .

Q. How can computational methods optimize derivative design?

  • Methodological Answer : Employ QSAR models using descriptors like molar refractivity and topological polar surface area (TPSA). Density Functional Theory (DFT) calculations predict electronic effects of fluorine substitution, which enhance metabolic stability and binding affinity .

Key Research Gaps

  • Limited in vivo pharmacokinetic data for this compound derivatives.
  • Mechanistic studies on resistance development in cancer cells are needed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.